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Compound of Interest

Compound Name: Anticancer agent 113

Cat. No.: B12392206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 113,271 is a naturally occurring antitumor antibiotic identified as an analogue of fostriecin

(also known as CI-920). Isolated from the fermentation broth of Streptomyces pulveraceus

subsp. fostreus, it belongs to a class of structurally related phosphate esters that have

demonstrated notable antineoplastic properties. This technical guide provides a comprehensive

overview of the structure determination and antitumor activity of PD 113,271, including detailed

experimental methodologies and a summary of its biological effects.

Structure Determination
The chemical structure of PD 113,271 was elucidated through a combination of spectroscopic

techniques and total synthesis. As a fostriecin analogue, it shares the core structural features

of this class of compounds. The complete stereochemistry of fostriecin, and by extension its

analogues, was definitively established through total synthesis, confirming the absolute and

relative configurations of its chiral centers.

Antitumor Activity
PD 113,271, along with its related compounds, exhibits significant antitumor activity, particularly

against leukemia. The initial discovery and subsequent studies have highlighted its potential as

a cytotoxic agent against various cancer cell lines.
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In Vivo Antitumor Activity
The primary screening of PD 113,271 demonstrated its efficacy in murine leukemia models.

The table below summarizes the in vivo antitumor activity against P388 leukemia in mice.

Compound
Dose
(mg/kg/injection)

Schedule % T/C

PD 113,271 200 Daily, days 1-9 160

100 Daily, days 1-9 140

50 Daily, days 1-9 125

25 Daily, days 1-9 110

Fostriecin (CI-920) 200 Daily, days 1-9 175

(Reference) 100 Daily, days 1-9 150

50 Daily, days 1-9 130

25 Daily, days 1-9 115

% T/C (Treated vs. Control) is a measure of antitumor efficacy, where a higher value indicates

greater activity.

Mechanism of Action
The antitumor activity of PD 113,271 is believed to be analogous to that of fostriecin, which has

been more extensively studied. The proposed mechanisms of action include:

Inhibition of Protein Phosphatase 2A (PP2A): Fostriecin is a potent and selective inhibitor of

PP2A, a key serine/threonine phosphatase involved in cell cycle regulation and signal

transduction. By inhibiting PP2A, these compounds can disrupt cellular signaling pathways

that are critical for cancer cell growth and survival.

Inhibition of DNA Topoisomerase II: Fostriecin has also been shown to inhibit the catalytic

activity of DNA topoisomerase II, an enzyme essential for DNA replication and chromosome
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segregation. This inhibition can lead to DNA damage and ultimately trigger apoptosis in

cancer cells.

The following diagram illustrates the proposed mechanism of action, highlighting the key

cellular targets.
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Proposed Mechanism of Action of PD 113,271.

Experimental Protocols
This section details the methodologies employed in the initial discovery and biological

evaluation of PD 113,271.

Fermentation and Isolation
The production of PD 113,271 was achieved through the fermentation of Streptomyces

pulveraceus subsp. fostreus (ATCC 31906).

Fermentation Workflow:
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Seed Flask Inoculation
(Spores of S. pulveraceus)

Production Fermentor
(Soybean meal, glucose, etc.)

Incubation
(28°C, aeration, agitation)

Harvest of Fermentation Broth
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Fermentation process for PD 113,271 production.

Isolation Protocol:

Clarification: The whole fermentation broth was filtered to separate the mycelium from the

supernatant.

Adsorption Chromatography: The clarified broth was passed through a column of Amberlite

XAD-4 resin.

Elution: The column was washed with water, and the active components were eluted with

acetone-water.

Solvent Extraction: The eluate was concentrated and extracted with n-butanol.

Further Chromatography: The butanol extract was subjected to a series of chromatographic

separations, including Sephadex LH-20 and silica gel chromatography, to yield the purified

PD 113,271.

In Vivo Antitumor Assay (P388 Leukemia)
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The antitumor activity of PD 113,271 was evaluated in a murine P388 leukemia model.

Experimental Protocol:

Animal Model: CDF1 mice were used for the study.

Tumor Implantation: Each mouse was inoculated intraperitoneally (i.p.) with 10^6 P388

leukemia cells.

Treatment: Treatment with PD 113,271 (dissolved in sterile water) was initiated 24 hours

after tumor implantation. The compound was administered i.p. once daily for nine

consecutive days.

Evaluation: The primary endpoint was the mean survival time of the treated mice compared

to the control group (receiving vehicle only). The efficacy was expressed as the percentage

of T/C (median survival time of treated group / median survival time of control group x 100).

Conclusion
PD 113,271 is a promising antitumor agent with a mechanism of action likely involving the

inhibition of key cellular enzymes such as protein phosphatase 2A and DNA topoisomerase II.

Its in vivo efficacy against leukemia warrants further investigation and potential development.

The detailed protocols provided in this guide serve as a valuable resource for researchers

interested in this class of compounds and their therapeutic potential. Further studies to fully

elucidate its cytotoxic profile against a broader range of cancer cell lines and to optimize its

therapeutic index are encouraged.

To cite this document: BenchChem. [In-depth Technical Guide: PD 113,271 Structure
Determination and Antitumor Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392206#pd-113-271-structure-determination-and-
antitumor-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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